N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Description
N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a sulfonamide-derived glycinamide featuring a cyclopentyl group attached to the glycine nitrogen and a 4-ethoxyphenylsulfonyl moiety substituted at the N~2~ position. The ethoxy group (-OCH~2~CH~3~) on the phenyl ring contributes electron-donating effects, enhancing the compound’s stability and influencing its solubility profile. This structural framework is common in compounds targeting enzymes like oxidoreductases, as suggested by analogous sulfonamide derivatives in the evidence .
Properties
IUPAC Name |
N-cyclopentyl-2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-14-8-10-15(11-9-14)23(20,21)18(2)12-16(19)17-13-6-4-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADNRPOVLYXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclopentylamine with 4-ethoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methylglycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Functional Group Impact on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group donates electrons via resonance, stabilizing the sulfonamide moiety. The 3-chlorophenyl group in combines moderate electron withdrawal with increased lipophilicity compared to methoxy or ethoxy substituents .
- Lipophilicity and Solubility: The cyclopentyl group in the target compound likely increases lipophilicity, favoring membrane permeability. Similarly, the fluorobenzyl group in enhances lipophilicity but may reduce aqueous solubility .
Steric and Steric Effects :
Implications for Bioactivity
While direct pharmacological data are absent in the evidence, structural trends suggest:
- Target Compound : The combination of cyclopentyl and ethoxyphenyl groups may optimize both lipophilicity and stability, making it suitable for targeting membrane-associated enzymes like FAD/NADH-dependent oxidoreductases, as seen in related sulfonamides .
- ’s pyridinylsulfanyl group could facilitate interactions with metal ions or thiol-containing proteins, broadening its mechanistic scope .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-N²-[(4-ethoxyphenyl)sulfonyl]-N²-methylglycinamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Start with glycine ester backbones and introduce sulfonyl groups via reactions with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Optimize cyclopentyl and methyl substitutions using alkylation or acylation steps. Vary temperature (0–40°C), solvent polarity, and catalyst (e.g., DMAP) to improve yields .
- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients) and final products via recrystallization (ethanol/water) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- Techniques :
- NMR : Assign stereochemistry using 2D COSY and NOESY for cyclopentyl conformation and sulfonyl group orientation .
- LC-MS : Monitor reaction progress with ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z ~435) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How can researchers design preliminary biological assays to evaluate its bioactivity?
- Assay Design :
- Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) .
- Test anti-inflammatory potential via COX-1/COX-2 inhibition assays (IC₅₀ values) .
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence target binding and selectivity?
- SAR Strategies :
- Compare analogs with varied substituents (e.g., 4-ethoxy vs. 4-methylphenyl) using molecular docking (PDB: COX-2, EGFR) .
- Synthesize derivatives with halogen (F, Cl) or nitro groups to enhance electron-withdrawing effects and binding affinity .
- Data Table :
| Substituent | IC₅₀ (COX-2, μM) | LogP |
|---|---|---|
| 4-Ethoxy | 0.45 | 3.2 |
| 4-Methyl | 1.20 | 3.8 |
| 3-Nitro | 0.30 | 2.9 |
| Hypothetical data based on |
Q. What experimental approaches resolve contradictions in bioactivity data across different studies?
- Troubleshooting :
- Replicate assays under standardized conditions (pH, serum content) to control for variability .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out false positives .
- Cross-validate with in silico models (e.g., QSAR) to identify outliers .
Q. How can formulation challenges (e.g., solubility, stability) be addressed for in vivo studies?
- Formulation Methods :
- Improve aqueous solubility via salt formation (e.g., hydrochloride) or nanoemulsions (TPGS-1000 surfactant) .
- Assess stability under physiological conditions (37°C, PBS buffer) via UPLC-MS over 72 hours .
- Use lyophilization for long-term storage, with trehalose as a cryoprotectant .
Q. What computational tools are effective for predicting metabolic pathways and toxicity profiles?
- Tools :
- ADMET Prediction : SwissADME for bioavailability radar, cytochrome P450 metabolism .
- Toxicity : ProTox-II for hepatotoxicity alerts and LD₅₀ estimates .
- Metabolism : GLORYx to simulate Phase I/II transformations (e.g., sulfonyl group hydrolysis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on its enzyme inhibition efficacy?
- Resolution Framework :
Compare assay protocols: Differences in enzyme sources (recombinant vs. tissue-derived) or substrate concentrations may skew results .
Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Analyze crystal structures (if available) to confirm binding poses .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Validation Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
